molecular formula C8H14N2O3 B137952 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione CAS No. 143411-86-3

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione

Cat. No. B137952
M. Wt: 186.21 g/mol
InChI Key: JFGLMLKNIJTMQN-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyethyl)piperazine” is a hydroxyalkyl substituted piperazine used in the preparation of pharmaceutical compounds . It’s also used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals . It’s a colorless to yellowish liquid with an amine-like odor and is miscible in water .


Synthesis Analysis

The synthesis of hydrogels like pHEMA involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyethyl)piperazine” is represented by the empirical formula C6H14N2O .


Chemical Reactions Analysis

Amine scrubbing is a technique for capturing CO2. The cyclic diamine N-(2-Hydroxyethyl)piperazine, a derivative of piperazine, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .


Physical And Chemical Properties Analysis

“1-(2-Hydroxyethyl)piperazine” is a viscous liquid with a clear appearance and is odorless . It has a refractive index of n20/D 1.506 (lit.), a boiling point of 246 °C (lit.), and a density of 1.061 g/mL at 25 °C (lit.) .

Safety And Hazards

“1-(2-Hydroxyethyl)piperazine” causes skin irritation and serious eye damage. In case of contact with skin or eyes, it’s recommended to wash with plenty of water. If skin irritation persists or if it gets in the eyes, medical attention should be sought .

Future Directions

Hydrogels like pHEMA are receiving great attention due to their ease of synthesis and biomedical application. They have great potential for biomedical applications, especially in tissue engineering . The field continues to shift towards more advanced bioengineering approaches to form replacement corneas .

properties

IUPAC Name

1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLMLKNIJTMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CC(=O)N1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601461
Record name 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione

CAS RN

143411-86-3
Record name 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-(2-chloroacetamido)-2-methylpropanoate (2.5 g, 13 mmol), ethanolamine (1.3 g, 21.3 mmol), and N,N-diisopropylethylamine (4.0 mL, 23 mmol) in 250 mL of anhydrous tetrahydrofuran was heated at reflux temperature for 24 hours. The mixture was concentrated to a residue in vacuo and dissolved in ethanol (approximately 300 mL). The mixture was heated in a sealed tube at 155° C. for 24 hours then concentrated to a crude residue and purified by column chromatography (5 to 12% methanol in dichloromethane) to give the title compound as a white solid (1.03 g, 5.5 mmol, 42%). 1H NMR (DMSO-d6, 400 MHz) δ 1.30 (s, 6H), 3.32-3.35 (t, J=5.7, 2H), 3.48-3.53 (q, J=5.7, 2H) 4.02 (s, 2H), 4.75-4.77 (t, J=5.4 Hz, 1H). LRMS (ESI/APCI) m/z 187 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
42%

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